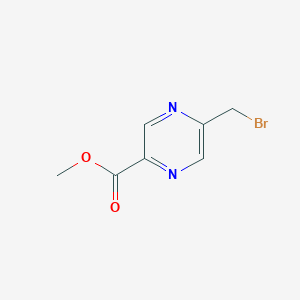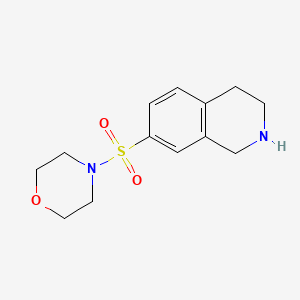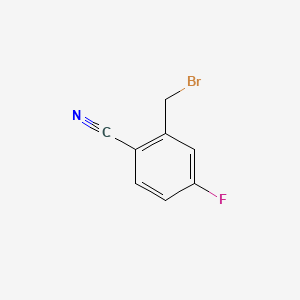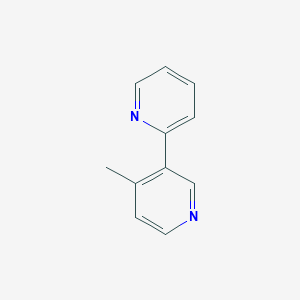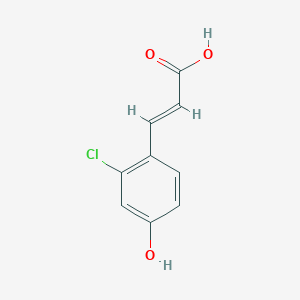
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid (CHHPA) is an organic compound belonging to the class of phenylacrylic acids and is commonly used in research and laboratory studies. It has been studied for its various applications in scientific research, its biochemical and physiological effects, and its potential for use in laboratory experiments.
Scientific Research Applications
Flame Retardancy in Polymers
A study by Xianrong Yan (1999) focused on the synthesis and characterization of a compound related to 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid, used as a flame retardant in polyester. The study optimized the synthesis technology and analyzed the structure using NMR techniques.
Optoelectronic Properties in Dye-Sensitized Solar Cells
Research by C. Fonkem et al. (2019) explored the optoelectronic and thermodynamic properties of a molecule similar to this compound, specifically its application in dye-sensitized solar cells (DSSC). The study highlights its potential as a nonlinear optical material.
Medical Applications: Antibacterial and Antifungal Properties
A study by H. M. Aly and H. L. A. El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of this compound. The modified polymers exhibited promising antibacterial and antifungal activities, suggesting medical applications.
Liquid Crystal Side Chain Polymers
Research by Wen-Liang Tsai et al. (1994) and Wen-Liang Tsai et al. (1994) focused on the synthesis of liquid crystal side chain polymers, using acrylates related to this compound. These polymers exhibit unique phase temperature ranges and are potential candidates for switchable electric field applications.
Synthesis of Bioactive Compounds and Natural Product Development
A review by Mizzanoor Rahaman et al. (2020) highlights the significance of 3-hydroxy-2-aryl acrylate structures, similar to this compound, in the synthesis of natural products and development of essential drugs. It underscores the compound's role as a versatile building block in organic and medicinal chemistry.
Textile Industry: Enhancing Polyester Fabric Properties
A study by E. Muresan et al. (2019) focused on improving polyester fabric properties by grafting with a compound similar to this compound. This modification enhanced the fabric's hygroscopicity, vapor permeability, and tinctorial properties, and even conferred antibacterial effects.
properties
IUPAC Name |
(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

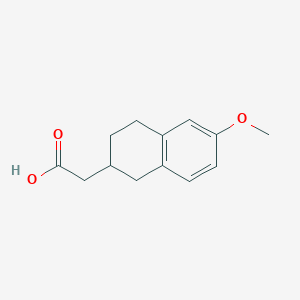
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)

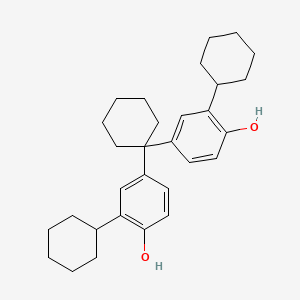


![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

